Fluoxymesterone

Description

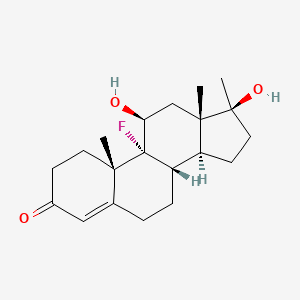

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRFCQOZQXIBAB-RBZZARIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033512 | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE SOLID, White or practically white crystalline powder | |

CAS No. |

76-43-7 | |

| Record name | Fluoxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

About 240 °C with some decomposition, 270 °C | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) derived from testosterone.[1] Medically, it has been used to treat hypogonadism in males and for palliative therapy of androgen-responsive breast cancer in women.[2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interaction with the androgen receptor, downstream signaling pathways, and off-target effects. The information is presented with detailed experimental protocols and quantitative data to support further research and drug development.

Core Mechanism of Action: Androgen Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist of the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression, mediating both its anabolic and androgenic effects.[3]

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway, as activated by this compound, involves several key steps:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). This compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.[3]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3]

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers then translocate into the nucleus.[3]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of co-activator and co-repressor proteins, modulates the transcription of these genes, leading to the physiological effects of the androgen.[3]

Canonical Androgen Receptor Signaling Pathway Activated by this compound.

Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor is a critical determinant of its potency. While specific Kd or IC50 values for this compound are not consistently reported in publicly available literature, relative binding affinity (RBA) studies have been conducted. These studies indicate that this compound has a weak binding affinity for the androgen receptor compared to other anabolic-androgenic steroids.[3]

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) |

| Methyltrienolone (R1881) | 100 |

| Testosterone | 19 |

| Dihydrotestosterone (B1667394) (DHT) | 36 |

| This compound | < 5 |

| Data is compiled from relative binding affinity studies. Specific values can vary based on experimental conditions.[3] |

In Vitro Androgenic and Anabolic Activity

The androgenic and anabolic effects of this compound can be assessed in vitro using various cell-based assays. Androgenic activity is often evaluated by measuring the proliferation of androgen-sensitive prostate cancer cell lines, such as LNCaP, while anabolic activity can be determined by assessing the differentiation of skeletal muscle precursor cells, like C2C12 myoblasts.

Androgenic Activity: LNCaP Cell Proliferation

LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line that expresses a functional androgen receptor. The proliferation of these cells is stimulated by androgens, making them a suitable model for assessing androgenic activity in vitro.

Anabolic Activity: C2C12 Cell Differentiation

C2C12 cells are a mouse myoblast cell line that can be induced to differentiate into myotubes, mimicking the process of myogenesis. Androgens have been shown to promote the differentiation of these cells, a key aspect of their anabolic effect on muscle.[6] A key marker of myogenic differentiation is the expression of myogenin.

Although a specific dose-response curve for this compound-induced myogenin expression in C2C12 cells is not widely published, androgens are known to increase the expression of myogenic regulatory factors.[7]

Downstream Gene Regulation

The activation of the androgen receptor by this compound leads to the altered expression of a wide array of target genes. The specific set of regulated genes can vary depending on the cell type.

In Prostate Cancer Cells (LNCaP)

In androgen-responsive prostate cancer cells, androgens are known to regulate genes involved in cell growth, proliferation, and the production of prostate-specific proteins. A well-established androgen-regulated gene is KLK3, which encodes for prostate-specific antigen (PSA).[8] Microarray analyses of LNCaP cells treated with synthetic androgens have identified numerous other regulated genes.[8][9]

Examples of Androgen-Regulated Genes in LNCaP Cells:

| Gene | Function | Regulation by Androgens |

| KLK3 (PSA) | Serine protease, prostate cancer biomarker | Upregulated |

| TMPRSS2 | Serine protease, involved in prostate cancer | Upregulated |

| NKX3-1 | Homeobox protein, tumor suppressor | Upregulated |

| CAMK2N1 | Calcium/calmodulin-dependent protein kinase II inhibitor | Upregulated |

| FASN | Fatty acid synthase, involved in cell growth | Upregulated |

| This table represents a selection of genes known to be regulated by androgens in LNCaP cells and are expected to be similarly regulated by this compound.[8] |

In Skeletal Muscle Cells (C2C12)

In skeletal muscle cells, androgens regulate genes involved in myogenesis, protein synthesis, and muscle growth. Key genes include myogenic regulatory factors and components of the contractile apparatus.

Examples of Androgen-Regulated Genes in C2C12 Cells:

| Gene | Function | Regulation by Androgens |

| Myogenin | Myogenic regulatory factor, essential for differentiation | Upregulated[7] |

| MyoD | Myogenic regulatory factor, initiates differentiation | Upregulated |

| IGF-1 | Insulin-like growth factor 1, promotes muscle growth | Upregulated |

| This table represents a selection of genes known to be regulated by androgens in C2C12 cells and are expected to be similarly regulated by this compound. |

Off-Target Effects: Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

Besides its on-target effects via the androgen receptor, this compound has been shown to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[10][11] This enzyme is responsible for the inactivation of cortisol to cortisone (B1669442). Inhibition of 11β-HSD2 can lead to an accumulation of cortisol, which can then activate the mineralocorticoid receptor, potentially leading to side effects such as hypertension and fluid retention.[2][12]

Inhibition of 11β-HSD2 by this compound.

Quantitative Data on 11β-HSD2 Inhibition

In vitro studies have quantified the inhibitory potency of this compound on human 11β-HSD2.

| Cell Line/Preparation | IC50 of this compound |

| Lysates of HEK-293 cells expressing human 11β-HSD2 | 60-100 nM[10][11][12] |

| Intact SW-620 cells | 160 nM[10][11][12] |

| Intact MCF-7 cells | 530 nM[10][11][12] |

In Vitro Metabolism

In vitro studies have shown that this compound is metabolized, and one of its metabolites is 11-oxothis compound, a reaction that can be catalyzed by 11β-HSD2.[2][12] The biological activity of this and other metabolites is an area for further investigation. In humans, major metabolic pathways include 6β-hydroxylation and 11-hydroxy-oxidation.[1][13]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the AR.

Materials:

-

Androgen Receptor (recombinant or from cell lysate)

-

Radiolabeled androgen (e.g., [³H]-mibolerone)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, EDTA, glycerol, DTT)

-

Wash buffer

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and a non-labeled androgen for the standard curve.

-

In a 96-well plate, add the assay buffer, radiolabeled androgen, and either the test compound, non-labeled androgen standard, or buffer (for total binding).

-

Add the androgen receptor preparation to each well to initiate the binding reaction.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Transfer the contents of the plate to a filter plate to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Workflow for Androgen Receptor Competitive Binding Assay.

Androgen Receptor Reporter Gene Assay

Objective: To determine the functional activity (agonism or antagonism) of a test compound on the androgen receptor.

Principle: This assay utilizes a host cell line that is co-transfected with an AR expression vector and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase) under the control of a promoter containing AREs. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293, PC3)

-

AR expression vector

-

ARE-driven reporter vector (e.g., pGL3-ARE-luciferase)

-

Transfection reagent

-

Cell culture medium

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the host cells with the AR expression vector and the ARE-reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound (for agonist activity) or the test compound in the presence of a known AR agonist (for antagonist activity).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

11β-HSD2 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on 11β-HSD2 activity.

Principle: This assay measures the conversion of cortisol to cortisone by 11β-HSD2 in the presence of a test compound. The inhibition of this conversion is quantified.

Materials:

-

HEK-293 cells stably expressing human 11β-HSD2

-

[³H]-Cortisol

-

Test compound (this compound)

-

Cell culture medium

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Plate the HEK-293-h11β-HSD2 cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Add [³H]-cortisol to each well to start the enzymatic reaction.

-

Incubate for a specific time at 37°C (e.g., 10-30 minutes).

-

Stop the reaction by adding a solvent (e.g., ethyl acetate).

-

Extract the steroids from the aqueous phase.

-

Spot the extracted steroids onto a TLC plate and separate cortisol and cortisone.

-

Quantify the radioactivity of the cortisol and cortisone spots using a scintillation counter.

-

Calculate the percentage of conversion of cortisol to cortisone and determine the IC50 of the test compound.[12]

Conclusion

The in vitro mechanism of action of this compound is primarily driven by its agonistic activity on the androgen receptor, leading to the regulation of a wide range of target genes responsible for its androgenic and anabolic effects. While its binding affinity for the AR is relatively weak, it is a potent inhibitor of 11β-HSD2, an off-target effect with potential clinical implications. The experimental protocols detailed in this guide provide a framework for the further quantitative characterization of this compound and other novel androgenic compounds. Further research is warranted to obtain more precise quantitative data on its AR binding affinity, dose-dependent effects on cell proliferation and differentiation, and to expand the profile of its regulated genes in relevant cell types.

References

- 1. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, this compound, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth and migration of LNCaP prostate cancer cells are promoted by triclosan and benzophenone-1 via an androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of Gα(z) in C2C12 cells restrains myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression analysis onto microarrays of randomly selected cDNA clones highlights HOXB13 as a marker of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Fluoxymesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone, a potent synthetic androgenic-anabolic steroid (AAS), was first described in 1956 and introduced for medical use in 1957.[1] Known for its strong androgenic effects, it has been utilized in the treatment of male hypogonadism, delayed puberty in boys, and certain breast cancers in women.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its synthesis, mechanism of action, pharmacokinetic profile, and key experimental findings. All quantitative data is presented in structured tables, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically starts from a commercially available steroid precursor. While various synthetic routes have been developed, a common pathway involves the introduction of a fluorine atom at the C9α position, a hydroxyl group at the C11β position, and a methyl group at the C17α position of the testosterone (B1683101) backbone.[1]

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound can be outlined as follows, starting from 11β-hydroxy-4-androsten-3,17-dione:

-

Enamine Formation: The starting material is reacted with pyrrolidine (B122466) to form a dieneamine, protecting the 3-keto group.[3]

-

Grignard Reaction: The protected intermediate undergoes a Grignard reaction with methyl magnesium iodide, which adds a methyl group to the 17-keto position. Subsequent hydrolysis yields 11β,17β-dihydroxy-17α-methylandrost-4-en-3-one.[3]

-

Dehydration: The 11β-hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride, followed by treatment with a base to induce dehydration, forming a double bond between C9 and C11.[3]

-

Epoxidation: The newly formed double bond is then epoxidized, typically using a reagent like N-bromoacetamide in a wet solvent to generate hypobromous acid, which leads to the formation of an epoxide ring.[3]

-

Fluorination: The final step involves the opening of the epoxide ring with hydrogen fluoride, which introduces the fluorine atom at the 9α position and regenerates the 11β-hydroxyl group, yielding this compound.[3]

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][4]

Androgen Receptor Binding and Activation

Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[4] Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This leads to the anabolic and androgenic effects of the compound.

Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

A unique characteristic of this compound is its ability to potently inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[7][8] This enzyme is responsible for the inactivation of cortisol to cortisone (B1669442). Inhibition of 11β-HSD2 can lead to an accumulation of cortisol in mineralocorticoid-sensitive tissues, potentially causing mineralocorticoid receptor over-activation and associated side effects.[7][8]

Quantitative Data: Inhibition of 11β-HSD2

| Parameter | Cell Type/System | Value | Reference |

| IC50 | Human 11β-HSD2 (cell lysates) | 60-100 nM | [7][8] |

| IC50 | Intact SW-620 cells | 160 nM | [7][8] |

| IC50 | Intact MCF-7 cells | 530 nM | [7][8] |

Experimental Protocol: 11β-HSD2 Inhibition Assay

The inhibitory effect of this compound on 11β-HSD2 activity can be determined using an in vitro assay with recombinant human 11β-HSD2.

-

Enzyme Source: Lysates of HEK-293 cells stably expressing recombinant human 11β-HSD2 are used as the enzyme source.

-

Substrate: Radiolabeled cortisol is used as the substrate.

-

Incubation: The cell lysates are incubated with a fixed concentration of radiolabeled cortisol and varying concentrations of this compound.

-

Reaction Termination and Analysis: The enzymatic reaction is terminated, and the conversion of cortisol to cortisone is measured. This is typically done by separating the steroids using thin-layer chromatography or high-performance liquid chromatography and quantifying the radioactivity of the cortisol and cortisone spots.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Pharmacokinetics and Metabolism

This compound is orally bioavailable, a characteristic attributed to its 17α-methyl group which hinders first-pass metabolism in the liver.[1] It has a relatively long elimination half-life of approximately 9.2 hours.[1]

This compound is extensively metabolized in the liver through various pathways, including 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation.[1] Less than 5% of the administered dose is excreted unchanged in the urine.[1] The major identified metabolites include 5α-dihydrothis compound and 11-oxothis compound.[1]

Experimental Protocol: Analysis of this compound Metabolites

The identification and quantification of this compound metabolites in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

-

Sample Preparation: Urine samples are first subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.

-

Extraction: The deconjugated metabolites are then extracted from the urine using a suitable organic solvent.

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites are derivatized (e.g., trimethylsilylation) to increase their volatility and thermal stability.[12]

-

Chromatographic Separation: The prepared sample is injected into the GC or LC system, where the different metabolites are separated based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated metabolites are then introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined. This allows for the identification and quantification of each metabolite.[9][10][11]

Anabolic and Androgenic Effects

This compound is known for its strong androgenic and moderate anabolic effects.[1] The relative anabolic and androgenic potencies of steroids are often assessed using the Hershberger assay in rats.[13][14] This assay measures the increase in weight of androgen-dependent tissues, such as the ventral prostate and seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity), in castrated male rats following administration of the test compound.

While the literature indicates that this compound has a relatively poor ratio of anabolic to androgenic activity, specific quantitative data from foundational Hershberger assays are not consistently reported.[1]

Visualizations

Signaling Pathway of this compound

Caption: this compound androgen receptor signaling pathway.

Experimental Workflow for 11β-HSD2 Inhibition Assay

Caption: Workflow for determining 11β-HSD2 inhibition.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's molecular and physiological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

Fluoxymesterone: A Technical Guide to Its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Fluoxymesterone, a potent synthetic anabolic-androgenic steroid. It details the initial chemical synthesis, mechanism of action, and key experimental findings that have shaped our understanding of this compound. The guide also covers its clinical applications, regulatory history, and non-medical uses. Quantitative data are presented in tabular format for clarity, and key processes are visualized through signaling pathway and workflow diagrams.

Discovery and Initial Synthesis

This compound, chemically known as 9α-fluoro-11β-hydroxy-17α-methyltestosterone, was first described in 1956 and introduced for medical use in the United States in 1957.[1][2] The synthesis was developed by researchers at the Upjohn Company (now part of Pfizer).[3]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with a commercially available steroid precursor. One common pathway starts with androstenedione.

Experimental Protocol: Synthesis of this compound from Androstenedione [1]

-

Microbiological Oxidation: Androstenedione undergoes microbiological oxidation by Actinomyces species. This step introduces a hydroxyl group at the 11α-position.

-

Ketone Formation: The 11α-hydroxyl group is then oxidized to a ketone using Jones' reagent, yielding adrenosterone (B1665554) (3,11,17-triketone).

-

Enamine Protection: The 3-keto group is protected by reacting it with pyrrolidine (B122466) to form an enamine. This protection is regioselective due to the steric hindrance from the methyl groups of the steroid structure.[1]

-

Alkylation: The 17-keto group is alkylated using a Grignard reagent (e.g., methylmagnesium bromide).

-

Reduction and Deprotection: A hydride is added at the 11-position, and the protecting group at the 3-position is removed to regenerate the 3-keto group.

-

Epoxidation and Fluorination: The resulting intermediate undergoes a series of reactions to introduce the fluorine atom at the 9α position and the hydroxyl group at the 11β position. This involves the formation of an epoxide ring, which is then opened by hydrogen fluoride.[1][4]

A visual representation of a key part of the synthesis process is provided below.

Historical Development and Medical Use

Following its introduction in 1957, this compound was prescribed for various medical conditions.[1][2] Its primary uses have included:

-

Treatment of Hypogonadism in Men: Used as a replacement therapy in conditions associated with a deficiency or absence of endogenous testosterone.[1][3][5][6]

-

Delayed Puberty in Boys: To stimulate the development of secondary sexual characteristics.[1][5][6]

-

Treatment of Breast Cancer in Women: For the palliation of androgen-responsive recurrent mammary cancer in postmenopausal women.[1][3][5]

-

Anemia: To stimulate erythropoiesis.[1]

Over time, the use of this compound has become more limited due to the development of other treatments and concerns about its side effects, particularly hepatotoxicity.[1][7]

Regulatory Status

Due to its potential for abuse, this compound is classified as a controlled substance. In the United States, it is listed as a Schedule III controlled substance under the Anabolic Steroids Control Act.[6][8]

Non-Medical Use

This compound has been used by athletes, bodybuilders, and powerlifters for its performance-enhancing effects, including rapid increases in strength and aggression.[1][9] This non-medical use is illicit in most countries and is banned by major sporting organizations.[1]

Mechanism of Action

This compound is a synthetic androgen and anabolic steroid.[1] Its primary mechanism of action involves binding to and activating androgen receptors (AR).[3][5][10][11]

The activation of androgen receptors leads to a cascade of cellular events:

-

Receptor Binding: this compound, being lipid-soluble, enters the cell and binds to the androgen receptor in the cytoplasm.[3][11]

-

Conformational Change and Nuclear Translocation: Upon binding, the steroid-receptor complex undergoes a conformational change.[10] This complex then translocates into the cell nucleus.[10]

-

Gene Transcription Regulation: In the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs).[10] This binding regulates the transcription of target genes, leading to an increase in protein synthesis and a decrease in amino acid catabolism.[3][10]

This mechanism results in the anabolic and androgenic effects of the drug, such as increased muscle mass and strength, and the development of male secondary sexual characteristics.[5][10]

Unique Pharmacological Properties

This compound has some unique properties that distinguish it from other anabolic-androgenic steroids:

-

17α-Alkylation: The methyl group at the C17α position inhibits first-pass metabolism in the liver, which allows for oral bioavailability of approximately 80%.[1][12] However, this modification is also associated with hepatotoxicity.[7][10]

-

Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2): this compound is a potent inhibitor of 11β-HSD2, an enzyme responsible for inactivating glucocorticoids like cortisol.[1][13][14][15] This inhibition can lead to an excess of cortisol, potentially causing mineralocorticoid receptor overactivation and side effects such as hypertension and fluid retention.[1][13][14]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₉FO₃ | [1] |

| Molar Mass | 336.447 g·mol⁻¹ | [1][3] |

| Oral Bioavailability | ~80% | [1] |

| Elimination Half-life | ~9.2 hours | [1] |

| Metabolism | Hepatic (6β-hydroxylation, 5α- and 5β-reduction, etc.) | [1] |

| Excretion | Urine (<5% unchanged) | [1] |

| Relative Binding Affinity (RBA) for Androgen Receptor | Weak (RBA values between 0.02 and 0.05) | [16] |

| 11β-HSD2 Inhibition (IC₅₀) | 60–100 nM (in cell lysates) | [14][15] |

Key Experimental Protocols

Protocol: Assessment of 11β-HSD2 Inhibition

A study investigating the effect of various anabolic-androgenic steroids on 11β-HSD2 activity utilized the following methodology.[13][14]

-

Cell Culture and Lysate Preparation: Human embryonic kidney (HEK-293) cells were stably transfected to express recombinant human 11β-HSD2. Lysates of these cells were prepared for the enzymatic assay.

-

Enzymatic Assay: The cell lysates were incubated for 10 minutes at 37°C with 50 nM of radiolabeled cortisol and increasing concentrations of this compound.

-

Quantification: The formation of cortisone (B1669442) (the product of cortisol inactivation by 11β-HSD2) was determined to measure the enzyme's activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves. The results showed that this compound is a potent inhibitor of human 11β-HSD2.[13][14]

The workflow for this experiment is illustrated below.

Conclusion

This compound is a potent oral anabolic-androgenic steroid with a rich history of clinical use and non-medical application. Its discovery in the 1950s provided a new therapeutic option for androgen deficiencies and certain types of cancer. The unique chemical modifications, such as 17α-alkylation and 9α-fluorination, confer high oral bioavailability and potent androgenic effects. However, these same modifications contribute to its side effect profile, including hepatotoxicity. The understanding of its mechanism of action, particularly its potent inhibition of 11β-HSD2, continues to be an important area of research for understanding its full physiological and pathological effects. This guide provides a foundational technical overview for professionals in the fields of research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. youtube.com [youtube.com]

- 8. DailyMed - halotestin- this compound tablet [dailymed.nlm.nih.gov]

- 9. swolverine.com [swolverine.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of testosterone (B1683101).[1] First described in 1956 and introduced for medical use in 1957, it has been utilized in the treatment of conditions such as low testosterone levels in men, delayed puberty in boys, and certain types of breast cancer in women.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for the determination of its key characteristics.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its characterization, formulation, and understanding its physiological effects. These properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |

| CAS Number | 76-43-7[2][3][4][5] |

| Molecular Formula | C₂₀H₂₉FO₃[2][4][5][6] |

| Synonyms | Halotestin, Ora-Testryl, Ultandren, NSC-12165[1][6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 336.44 g/mol [6] |

| Melting Point | Approximately 240 °C (with some decomposition)[2][8][9] |

| Boiling Point | 474.2 ± 45.0 °C (Predicted)[10] |

| Appearance | White or nearly white, odorless, crystalline powder[8][9][11] |

| Solubility | - Practically insoluble in water[8][9][11]- Sparingly soluble in alcohol[8][9][11]- Slightly soluble in chloroform[8][9][11]- Acetonitrile: 1 mg/ml[7]- Ethanol: 1 mg/ml[7]- Methanol: 1 mg/ml[7] |

| LogP (Octanol/Water Partition Coefficient) | 2.38[2] |

| pKa (Predicted) | 13.40 ± 0.70[10] |

| Optical Rotation | +104° to +112° (in ethanol)[12] |

Mechanism of Action and Signaling Pathway

This compound is a synthetic androgen and anabolic steroid that functions as an agonist of the androgen receptor (AR), the biological target for androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[1][13] The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression.

Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the cell nucleus.[14][15] In the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[14][16] This binding modulates the transcription of these genes, leading to the stimulation of protein synthesis, which contributes to muscle growth and increased strength.[14] Additionally, it promotes the production of red blood cells (erythropoiesis) and influences the retention of minerals such as calcium, nitrogen, sodium, potassium, and phosphorus.[8][14]

Caption: this compound binds to the androgen receptor, leading to its translocation to the nucleus and the regulation of target gene transcription.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are essential for quality control and research purposes.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature. Impurities typically cause the melting point to be lower and occur over a wider range.

Methodology: Capillary Method

This method involves heating a small sample of the substance in a capillary tube at a controlled rate and observing the temperature at which melting occurs.[17][18]

-

Sample Preparation: A small amount of dry, powdered this compound is placed in a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[17]

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[19][20]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.[19]

Caption: A generalized workflow for determining the melting point of a solid compound using the capillary method.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered to separate the solid from the liquid phase.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 76-43-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Halotestin: Package Insert / Prescribing Information [drugs.com]

- 9. Halotestin® CIIIfluoxymesteronetablets, USP [dailymed.nlm.nih.gov]

- 10. This compound CAS#: 76-43-7 [m.chemicalbook.com]

- 11. This compound (PIM 902) [inchem.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. mdpi.com [mdpi.com]

- 17. westlab.com [westlab.com]

- 18. mt.com [mt.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. SSERC | Melting point determination [sserc.org.uk]

Fluoxymesterone: A Technical Analysis of its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxymesterone, a synthetic halogenated derivative of testosterone, is an orally active anabolic-androgenic steroid (AAS) with potent androgenic properties.[1] Its mechanism of action is predicated on its interaction with the intracellular androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in male physiology and the progression of certain hormone-sensitive diseases.[2][3] This technical guide provides a comprehensive examination of the binding affinity of this compound for the androgen receptor, presenting quantitative data in a comparative context, detailing the experimental methodologies used for its determination, and visualizing the associated molecular pathways. While clinically recognized for its strong androgenic effects, in vitro binding assays reveal that this compound itself possesses a surprisingly low direct binding affinity for the AR compared to other endogenous and synthetic androgens.[4][5]

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Relative Binding Affinity (RBA) is frequently used to compare the potency of multiple unlabeled compounds against a single radiolabeled ligand.

A key comparative study by Saartok et al. (1984) systematically evaluated the RBA of numerous anabolic steroids for the androgen receptor in rat skeletal muscle and prostate cytosol.[4][6][7] The study utilized [³H]methyltrienolone (MT or R1881), a high-affinity synthetic androgen, as the radioligand. The RBA of methyltrienolone (B1676529) was set to 100%, and the affinities of other steroids were calculated relative to this standard.

The findings indicate that this compound is a weak ligand for the androgen receptor in this in vitro setting.[4][6] Its RBA was determined to be less than 5% of that of methyltrienolone.[4][5] This contrasts sharply with other potent androgens like Nandrolone and Testosterone.[4]

Table 1: Relative Binding Affinity (RBA) of Selected Anabolic-Androgenic Steroids for the Rat Prostate Androgen Receptor

| Compound | Relative Binding Affinity (RBA) (%)* |

| Methyltrienolone (MT) | 100 (Reference) |

| 19-Nortestosterone (Nandrolone) | 54 |

| Testosterone (T) | 19 |

| Methenolone | 21 |

| 1α-Methyl-DHT (Mesterolone) | 25 |

| This compound | < 5 |

| Stanozolol | < 5 |

| Methanedienone | < 5 |

*Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106.[4][6][7] The RBA was calculated relative to methyltrienolone (MT), where the concentration of MT required to displace 50% of the radioligand was set as the reference.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of RBA values for androgen receptor ligands is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed quantity of a high-affinity radiolabeled ligand (the tracer) for binding to the target receptor.

Principle of the Assay

A preparation containing the androgen receptor is incubated with a radiolabeled androgen, such as [³H]methyltrienolone, and varying concentrations of the unlabeled test compound. The test compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at each concentration, an inhibition curve can be generated, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The RBA is then calculated by comparing the IC50 of the test compound to that of a reference standard.

Detailed Methodology

The following protocol is a synthesized representation of standard methodologies for AR competitive binding assays.

1. Preparation of Androgen Receptor Source:

- Tissue Cytosol: Tissues rich in androgen receptors, such as the ventral prostate from orchidectomized rats, are homogenized in a cold buffer (e.g., Tris-HCl with dithiothreitol (B142953) and glycerol).[4]

- Centrifugation: The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g) to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing the soluble AR.[8]

- Recombinant AR: Alternatively, purified recombinant AR ligand-binding domain (AR-LBD) can be used for a more controlled system.

2. Assay Incubation:

- A constant, saturating concentration of the radioligand (e.g., 1-2 nM [³H]methyltrienolone) is added to assay tubes.

- Serial dilutions of the unlabeled competitor steroids (e.g., this compound, testosterone) are added to the tubes.

- The reaction is initiated by adding a fixed amount of the AR-containing cytosol preparation.

- Control tubes are included for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a vast excess of unlabeled standard).

- The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 0-4°C).

3. Separation of Bound and Free Ligand:

- A common method is dextran-coated charcoal adsorption. The charcoal binds free radioligand, while the larger receptor-bound radioligand complex remains in the supernatant after a brief centrifugation.[8]

- Other methods include hydroxylapatite precipitation or filter binding assays.

4. Quantification and Data Analysis:

- An aliquot of the supernatant is transferred to a scintillation vial with a scintillation cocktail.

- The radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

- Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

- The percentage of specific binding is plotted against the logarithm of the competitor concentration.

- A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.

- The RBA is calculated using the formula: RBA (%) = (IC50 of Reference Standard / IC50 of Test Compound) x 100.

Visualization of Molecular Pathways

Experimental Workflow: Competitive Binding Assay

The logical flow of the competitive binding assay is critical for understanding how binding affinity data is generated.

Caption: Workflow for a competitive androgen receptor radioligand binding assay.

Canonical Androgen Receptor Signaling Pathway

Upon entering a target cell, androgens like this compound bind to the AR, initiating a cascade of events that culminates in the modulation of gene expression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 6. academic.oup.com [academic.oup.com]

- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxymesterone, a synthetic androgenic-anabolic steroid, is characterized by its oral bioavailability and a complex metabolic profile. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. The document details the absorption, distribution, metabolism, and excretion of the compound, supported by quantitative data, and outlines the experimental protocols for its analysis. Key metabolic pathways are elucidated, and the enzymes involved, including the role of cytochrome P450, are discussed. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.

Introduction

This compound (brand names Halotestin, Ultandren) is a synthetic derivative of testosterone, notable for its potent androgenic effects.[1] Chemically, it is 9α-fluoro-11β-hydroxy-17α-methyltestosterone. The presence of the 17α-methyl group allows for oral administration by inhibiting first-pass metabolism, a key feature influencing its pharmacokinetic profile.[1] Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic applications, as well as for its detection in anti-doping contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral absorption, high protein binding, and a relatively long half-life compared to testosterone.

Absorption and Bioavailability

Following oral administration, this compound is well-absorbed from the gastrointestinal tract. The oral bioavailability is approximately 80%, which is attributed to the steric hindrance provided by the 17α-methyl group, protecting the molecule from rapid hepatic degradation.[1]

Distribution

Once absorbed, this compound is highly bound to plasma proteins, with a binding percentage of approximately 98%.[2] It exhibits very low affinity for human serum sex hormone-binding globulin (SHBG), with less than 5% of the affinity of testosterone.[1] The volume of distribution has not been extensively reported in publicly available literature.

Metabolism

The liver is the primary site of this compound metabolism.[1][2] The biotransformation of this compound is extensive and involves several key pathways, which are detailed in Section 3.

Excretion

This compound and its metabolites are primarily excreted in the urine.[1][2] Less than 5% of the administered dose is excreted as the unchanged parent drug.[1][3] The elimination half-life of this compound is approximately 9.2 hours.[1][2][4][5]

Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of this compound is presented in Table 1.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~80% | [1] |

| Elimination Half-life (t½) | ~9.2 hours | [1][2][4][5] |

| Protein Binding | ~98% | [2] |

| Excretion (Urine) | >90% (as metabolites) | [2] |

| Unchanged Drug in Urine | <5% | [1][3] |

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

Metabolism of this compound

The metabolism of this compound is a complex process involving multiple enzymatic reactions primarily occurring in the liver. The main metabolic transformations include hydroxylation, reduction, and oxidation.

Major Metabolic Pathways

The primary metabolic pathways for this compound have been identified as:

-

6β-hydroxylation : This is a major metabolic route for this compound.[1][6][7]

-

5α- and 5β-reduction : The A-ring of the steroid is subject to reduction.[1][6]

-

3α- and 3β-keto-oxidation : Further modifications occur at the 3-keto position.[1][6]

-

11β-hydroxy-oxidation : The hydroxyl group at the 11β position can be oxidized.[1][6]

Identified Metabolites

Several metabolites of this compound have been identified in urine. The known active metabolites include:

Studies have also identified a number of other urinary metabolites, including various hydroxylated and reduced forms of the parent compound. One study detected nine different metabolites in a positive doping control sample.[6]

Enzymology of Metabolism

The specific enzymes responsible for the metabolism of this compound are a key area of research.

While the direct involvement of specific cytochrome P450 (CYP) isozymes in this compound metabolism is not extensively detailed in the readily available literature, the nature of the metabolic reactions, particularly hydroxylation, strongly suggests the involvement of the CYP superfamily of enzymes.[8][9][10][11][12] The 6β-hydroxylation pathway is a common metabolic route for steroids and is often mediated by the CYP3A4 isozyme.

This compound has been shown to be a potent inhibitor of 11β-HSD2.[13][14][15] Furthermore, this enzyme is capable of metabolizing this compound to 11-oxothis compound .[13][14][15]

Metabolic Pathway Diagram

The following diagram illustrates the proposed metabolic pathways of this compound.

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

The analysis of this compound and its metabolites requires sensitive and specific analytical techniques. The following sections detail the methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolite Profiling

GC-MS is a cornerstone technique for the identification and quantification of this compound metabolites in urine.[1][6]

-

Enzymatic Hydrolysis : To 2 mL of urine, add an internal standard. Adjust the pH to 7.0 and add β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave glucuronide conjugates.[4]

-

Liquid-Liquid Extraction (LLE) : Adjust the pH of the hydrolyzed urine to 9.6 and extract the steroids with 5 mL of tert-butyl methyl ether (TBME).[4]

-

Evaporation : The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

Derivatization : The dry residue is derivatized with 100 µL of a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) (1000:2:3, v/w/v) by heating at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.[5]

-

Gas Chromatograph : Agilent Trace GC Ultra or similar.

-

Column : Agilent Ultra-1 (17 m x 0.20 mm i.d., 0.11 µm film thickness) or equivalent.[4]

-

Carrier Gas : Helium at a constant pressure of 1.14 bar.[4]

-

Oven Temperature Program : Initial temperature of 183°C, ramped at 3°C/min to 232°C, then at 40°C/min to 310°C, hold for 2 minutes.[4]

-

Injection : 1.5 µL in splitless mode at 300°C.

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum GC).

-

Ionization : Electron ionization (EI) at 70 eV.

-

Data Acquisition : Full scan mode for metabolite identification and selected reaction monitoring (SRM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Elucidation

LC-MS/MS offers a complementary approach for the analysis of this compound and its metabolites, particularly for less volatile or thermally labile compounds.[6]

Sample preparation can be similar to that for GC-MS, involving enzymatic hydrolysis and extraction, but derivatization is typically not required.

-

Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reverse-phase C18 column.

-

Mobile Phase : A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometer : An ion trap or quadrupole time-of-flight (QTOF) mass spectrometer.

-

Ionization : Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition : Full scan, product ion scan (for fragmentation analysis), and neutral loss scan of 20 Da (corresponding to the loss of HF) can be employed for the selective detection of fluorinated steroid metabolites.[6]

Radioimmunoassay (RIA) for Quantification in Serum

RIA is a highly sensitive method for quantifying this compound in biological fluids like serum.[16]

The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (tracer) competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of bound radiolabeled antigen is inversely proportional to the concentration of unlabeled antigen in the sample.

-

Antibody Preparation : A primary antibody is raised against a this compound conjugate, such as this compound 3-(O-(carboxy-methoxime)) bovine serum albumin.[1]

-

Assay Procedure :

-

A fixed amount of the specific antibody is coated onto microtiter wells.

-

A known amount of radiolabeled this compound (e.g., with iodine-125) is added.

-

Standards of known this compound concentrations and the unknown samples are added to respective wells.

-

The mixture is incubated to allow for competitive binding.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a secondary antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis : A standard curve is generated by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled standards. The concentration of this compound in the samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound and its metabolites.

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The compound's high oral bioavailability and relatively long half-life are key pharmacokinetic features. Its metabolism is complex, involving multiple enzymatic pathways primarily in the liver, with 6β-hydroxylation being a major route. The identification of specific metabolites and the enzymes involved, including CYPs and 11β-HSD2, is crucial for a complete understanding of its disposition. The detailed experimental protocols for GC-MS, LC-MS/MS, and RIA provide a foundation for researchers to conduct further studies on this potent synthetic androgen. This comprehensive information is vital for drug development, clinical pharmacology, and anti-doping science.

References

- 1. Radioimmunoassay for this compound (Halotestin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. agilent.com [agilent.com]

- 6. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdr.net [pdr.net]

- 8. In Vitro Metabolism of Flucetosulfuron by Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous doping analysis of main urinary metabolites of anabolic steroids in horse by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone, a potent synthetic androgenic-anabolic steroid (AAS), is a derivative of testosterone (B1683101) characterized by three key structural modifications: a 9α-fluoro group, an 11β-hydroxyl group, and a 17α-methyl group.[1][2] These alterations significantly influence its pharmacokinetic and pharmacodynamic properties, including its oral bioavailability, metabolic stability, and its interaction with the androgen receptor (AR).[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, with a focus on its binding affinity to the AR, its anabolic and androgenic activities, and the experimental methodologies used to determine these properties.

Structure-Activity Relationship of this compound

The biological activity of this compound is intricately linked to its unique chemical structure. The addition of specific functional groups to the testosterone backbone dramatically alters its potency and metabolic fate.

The Role of the 17α-Methyl Group:

The primary function of the 17α-methyl group is to hinder hepatic metabolism, specifically oxidation of the 17β-hydroxyl group, thereby rendering the molecule orally active.[3] While this modification is crucial for its therapeutic and illicit use, it is also associated with a significant degree of hepatotoxicity.